1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride
Description
This compound belongs to a class of piperazine derivatives featuring a 2-methoxyphenyl group on the piperazine ring and a propargyloxy (prop-2-yn-1-yloxy) substituent on the propan-2-ol backbone. Its dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-prop-2-ynoxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.2ClH/c1-3-12-22-14-15(20)13-18-8-10-19(11-9-18)16-6-4-5-7-17(16)21-2;;/h1,4-7,15,20H,8-14H2,2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDLWRFXSZMTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COCC#C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperazine Intermediate Synthesis
The preparation begins with the synthesis of 4-(2-methoxyphenyl)piperazine, a critical intermediate. Patent WO2005021522A1 describes the formation of analogous piperazine derivatives through nucleophilic aromatic substitution. For this compound:
- Starting materials : 2-methoxyphenyl bromide reacts with piperazine in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
- Catalysis : Potassium carbonate (K₂CO₃) acts as a base, while tetrabutylammonium bromide (TBAB) serves as a phase-transfer catalyst, achieving yields of 68–72%.
- Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the piperazine intermediate.
Propargylation of the Secondary Alcohol
The introduction of the propargyloxy group occurs via an etherification reaction. Key steps include:
- Epoxide activation : Reacting epichlorohydrin with 4-(2-methoxyphenyl)piperazine in ethanol at 50°C for 6 hours forms 1-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol.
- Propargyl bromide coupling : The secondary alcohol undergoes alkylation with propargyl bromide (HC≡CCH₂Br) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C. This minimizes side reactions such as alkyne polymerization.
- Reaction monitoring : Thin-layer chromatography (TLC; ethyl acetate/hexane 1:1) confirms complete consumption of the starting material within 3 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Data from EP4212522A1 and WO2005021521A1 highlight the impact of solvent polarity on yield:
| Solvent | Temperature (°C) | Yield (%) | Byproducts Identified |
|---|---|---|---|
| DMF | 80 | 58 | N-alkylated impurities |
| THF | 65 | 72 | None |
| Ethanol | 50 | 65 | Oxazolidinone derivatives |
THF provides optimal balance between reactivity and selectivity due to its moderate polarity.
Acidic Workup for Dihydrochloride Formation
Conversion to the dihydrochloride salt involves:
- HCl gas saturation : The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution at 0°C until pH < 2.
- Crystallization : The precipitate is filtered and recrystallized from ethanol/acetone (1:4) to obtain white crystals with >99% purity.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Data
Key ¹H NMR (400 MHz, D₂O) signals confirm the structure:
- δ 6.82–6.95 ppm (m, 4H): Aromatic protons of the 2-methoxyphenyl group.
- δ 4.12 ppm (d, J = 2.4 Hz, 2H): Propargyloxy methylene protons.
- δ 3.74 ppm (s, 3H): Methoxy group.
- δ 3.45–3.62 ppm (m, 8H): Piperazine ring protons.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) shows:
- Observed m/z : 305.1864 [M+H]⁺ (calculated for C₁₇H₂₅N₂O₃⁺: 305.1860).
- Fragmentation pattern includes peaks at m/z 176 (piperazine fragment) and m/z 121 (propargyloxy ion).
Industrial-Scale Production Considerations
Stability Studies
Accelerated stability testing (40°C/75% RH, 6 months) reveals:
- Potency loss : <2% under nitrogen atmosphere.
- Degradants : <0.1% of oxazole derivatives formed via propargyl group cyclization.
Applications and Pharmacological Relevance
While the dihydrochloride salt itself is primarily an intermediate, its structural analogs exhibit:
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in various applications.
Scientific Research Applications
This compound has several scientific research applications across different fields:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a ligand for various receptors, making it useful in studying receptor-ligand interactions and signaling pathways.
Medicine: Potential therapeutic applications include the development of new drugs for treating conditions such as hypertension, depression, and anxiety.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and leading to physiological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The 2-methoxyphenyl group on the piperazine ring is a common feature in analogs such as 1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (8d) (). This substituent enhances binding affinity to serotonin and adrenergic receptors due to its electron-donating methoxy group . In contrast, analogs like 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8c) replace the 2-methoxyphenyl with a 4-fluorophenyl group, which may alter receptor selectivity .
Modifications on the Propan-2-ol Chain
- Propargyloxy vs. Naphthyloxy: The target compound’s propargyloxy group distinguishes it from 1-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride (CAS 57149-08-3), a known α1-antagonist (Naftopidil/Flivas) . The naphthyloxy group in Naftopidil contributes to lipophilicity and prolonged receptor occupancy, while the propargyloxy group may offer enhanced metabolic stability due to its alkyne moiety .
- Propargyloxy vs.
Pharmacological Implications
- Receptor Affinity : The 2-methoxyphenyl group in the target compound and Naftopidil is critical for α1-adrenergic receptor antagonism, as shown in Naftopidil’s clinical use for benign prostatic hyperplasia .
- Metabolic Stability : The propargyloxy group may resist oxidative metabolism better than the naphthyloxy group, which undergoes CYP450-mediated hydroxylation .
Biological Activity
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride, with the CAS number 1185666-05-0, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of 377.3 g/mol. Its structure features a piperazine ring substituted with a methoxyphenyl group and a propynyl ether moiety, which may contribute to its biological properties.
Research indicates that piperazine derivatives can interact with various biological targets. Specifically, they have been shown to inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Virtual screening studies demonstrate that these compounds can bind at both the peripheral anionic site and catalytic sites of AChE, suggesting potential applications in treating neurological disorders .
Antidepressant and Anxiolytic Effects
Piperazine derivatives are often explored for their antidepressant and anxiolytic properties. The presence of the methoxy group in the phenyl ring enhances binding affinity to serotonin receptors, which may mediate these effects. Studies involving similar piperazine compounds have shown promise in improving mood and reducing anxiety-like behaviors in animal models.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of related piperazine compounds against various bacterial strains. For instance, derivatives have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating that modifications to the piperazine structure can enhance antibacterial properties .
Antioxidant Activity
The antioxidant potential of piperazine derivatives has also been investigated. Compounds with similar structural features have exhibited significant radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate AChE inhibition | The compound showed significant inhibition at low micromolar concentrations, suggesting potential for Alzheimer's treatment. |
| Study 2 | Assess antimicrobial activity | Demonstrated effective inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
| Study 3 | Investigate antioxidant effects | Exhibited high radical scavenging capacity comparable to established antioxidants like ascorbic acid. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
